2-(Propylthio)benzothiazole
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Overview
Description
2-(Propylthio)benzothiazole is a sulfur-containing heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The this compound compound is characterized by a benzothiazole ring substituted with a propylthio group at the second position, which imparts unique chemical and biological properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propylthio)benzothiazole typically involves the condensation of 2-aminobenzenethiol with propyl halides under basic conditions. One common method is the reaction of 2-aminobenzenethiol with propyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, forming the desired this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as using environmentally benign solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 2-(Propylthio)benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the benzothiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Propylthio)benzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(Propylthio)benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
- 2-Methylthio-benzothiazole
- 2-Ethylthio-benzothiazole
- 2-Phenylthio-benzothiazole
Comparison: 2-(Propylthio)benzothiazole is unique due to its specific propylthio substitution, which can influence its chemical reactivity and biological activity. Compared to its methylthio, ethylthio, and phenylthio analogs, the propylthio group may impart different steric and electronic effects, leading to variations in its interaction with molecular targets and overall efficacy in various applications .
Properties
CAS No. |
27410-43-1 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
2-propylsulfanyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS2/c1-2-7-12-10-11-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3 |
InChI Key |
CIMWYVHVXVPYOO-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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